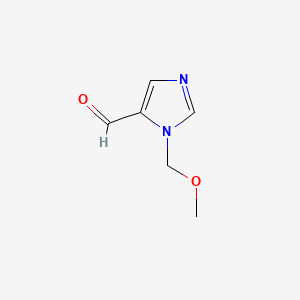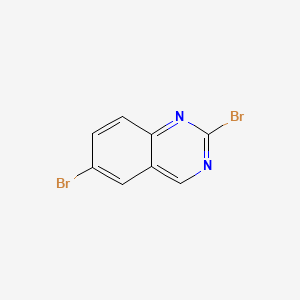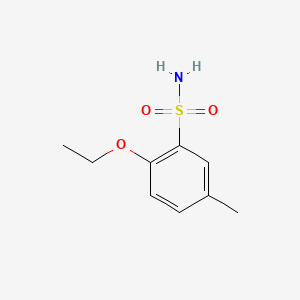
2-Ethoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S . It is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-methylbenzenesulfonamide consists of a benzene ring substituted with an ethoxy group, a methyl group, and a sulfonamide group . The InChI code for this compound is 1S/C9H13NO3S/c1-3-13-8-5-4-7 (2)6-9 (8)14 (10,11)12/h4-6H,3H2,1-2H3, (H2,10,11,12) and the InChI key is DPGOTEGIJVQWMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Ethoxy-5-methylbenzenesulfonamide is a powder with a melting point of 138-139 degrees Celsius . It has a molecular weight of 215.27 .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was synthesized unexpectedly through the aminohalogenation reaction, demonstrating the potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in synthesizing new chemical entities with interesting structural characteristics. This compound was characterized using various techniques, including single-crystal X-ray diffraction, indicating its potential for further exploration in materials science and molecular engineering (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Anticancer and Antifungal Properties
A series of novel benzenesulfonamides, including derivatives of 2-Ethoxy-5-methylbenzenesulfonamide, were prepared and evaluated for their anti-HIV and antifungal activities. These compounds were characterized by physical, microanalytical, and spectral data, highlighting the therapeutic potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in developing new antiviral and antifungal agents (Zareef, M., Iqbal, R., Al-Masoudi, N., Zaidi, J., Arfan, M., Shahzad, S., 2007).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives, including those derived from 2-Ethoxy-5-methylbenzenesulfonamide, were investigated using quantum chemical calculations and molecular dynamics simulations. These studies provided insights into the adsorption behaviors and inhibition efficiencies of these derivatives on iron surfaces, suggesting their potential applications in corrosion protection technologies (Kaya, S., Guo, Lei, Kaya, C., Tüzün, B., Obot, I., Touir, R., Islam, N., 2016).
Enzyme Inhibition
New N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in developing therapeutic agents for diseases like Alzheimer's and diabetes, where enzyme inhibition plays a crucial role (Riaz, N., 2020).
Molecular and Computational Studies
A new compound derived from 2-Ethoxy-5-methylbenzenesulfonamide was subjected to structural characterization and computational studies, revealing detailed insights into its molecular properties and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in various scientific fields (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P. A., Giri, L., Rao, R. S., 2018).
Safety And Hazards
The safety data sheet for 2-Ethoxybenzamide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .
Propiedades
IUPAC Name |
2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGOTEGIJVQWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655654 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methylbenzenesulfonamide | |
CAS RN |
187471-14-3 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



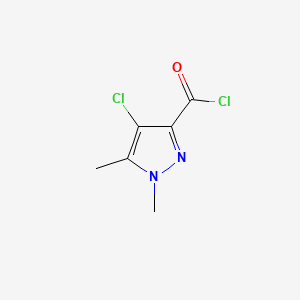
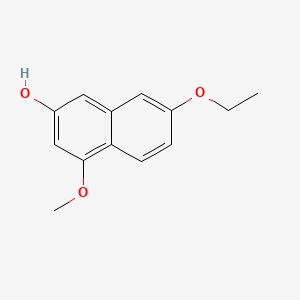
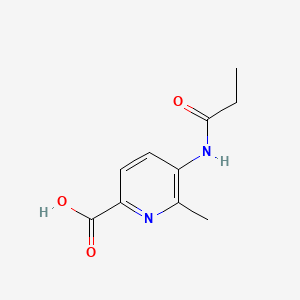
![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)
![(Furo[2,3-c]pyridin-2-yl)methanol](/img/structure/B575093.png)
![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)
